5-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Description
5-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
5-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds have shown high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities.
Fluorescent Ligands for Receptors
This compound is also important in the development of environment-sensitive fluorescent ligands. Specifically, derivatives containing this compound have been synthesized for targeting human 5-HT1A receptors. These derivatives display high receptor affinity and effective fluorescence properties, making them useful in fluorescence microscopy and receptor visualization studies (Lacivita et al., 2009).
Positron Emission Tomography (PET) Ligands
In neuroimaging, derivatives of this compound have been explored as potential PET ligands for the 5-HT1A receptor. For example, the synthesis and evaluation of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as a 5-HT1A receptor agonist PET ligand were investigated, although the lack of specific binding indicated limited usefulness in clinical studies (Majo et al., 2008).
Antagonist Activity for Serotonin Receptors
Compounds derived from this compound have been tested for antagonist activity against serotonin receptors. These studies are important in developing new drugs targeting various psychiatric and neurological disorders (Watanabe et al., 1992).
Estrogen Receptor Binding and Anticancer Activity
Moreover, pyrimidine-piperazine-chromene and -quinoline conjugates, involving this compound, have been synthesized and evaluated for their estrogen receptor binding affinity. These compounds exhibit promising anti-proliferative activities and have been explored for potential anticancer applications (Parveen et al., 2017).
Antioxidant and Anticancer Properties
There's also research indicating the use of such compounds in synthesizing new heterocyclic systems with anticipated chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud et al., 2017).
Properties
IUPAC Name |
5-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-12-15(17(24)20-18(25)19-12)11-16(23)22-8-6-21(7-9-22)13-4-3-5-14(10-13)26-2/h3-5,10H,6-9,11H2,1-2H3,(H2,19,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCCNDDGOFSELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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